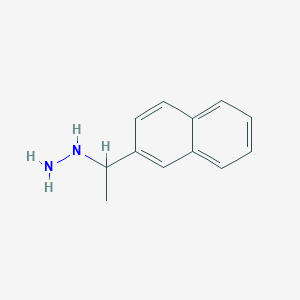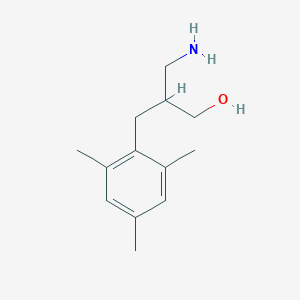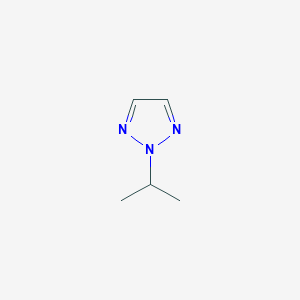![molecular formula C10H9F3O3 B15320809 methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)
methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is a synthetic compound belonging to the class of benzoate esters. It has a molecular formula of C10H9F3O3 and a molecular weight of 234.2 g/mol. This compound is characterized by the presence of a trifluoromethyl group, which plays a significant role in its chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methyl trifluoroacetate under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted benzoates .
Aplicaciones Científicas De Investigación
Methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its trifluoromethyl group, which enhances the pharmacokinetic properties of drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Ethyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group directly attached to the benzene ring, differing in reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H9F3O3 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3/t8-/m1/s1 |
Clave InChI |
PLJUNKFWSHGRNI-MRVPVSSYSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)[C@H](C(F)(F)F)O |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B15320730.png)
![[2-Chloro-6-(trifluoromethyl)phenyl]hydrazine](/img/structure/B15320737.png)


![1-[(3-Methoxy-2-methylphenyl)methyl]piperazine](/img/structure/B15320752.png)
![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15320759.png)


![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)



![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B15320818.png)
